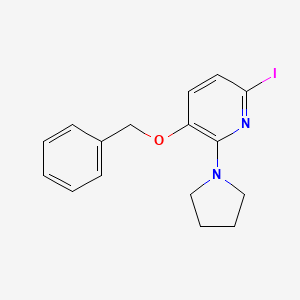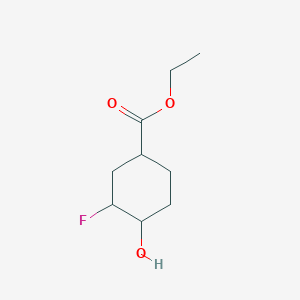
Ondansetron-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ondansetron-d5 is a deuterated form of ondansetron, a selective serotonin 5-HT3 receptor antagonist. Ondansetron is widely used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The deuterated version, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ondansetron-d5 involves the incorporation of deuterium atoms into the molecular structure of ondansetron. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis process to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the stringent requirements for pharmaceutical research applications.
化学反应分析
Types of Reactions
Ondansetron-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学研究应用
Ondansetron-d5 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of ondansetron in the body.
Drug Interaction Studies: Helps in understanding the interactions between ondansetron and other drugs.
Metabolic Pathway Analysis: Used to study the metabolic pathways and identify metabolites of ondansetron.
Quantitative Analysis: Employed in mass spectrometry for precise quantification of ondansetron in biological samples.
作用机制
Ondansetron-d5, like ondansetron, exerts its effects by blocking the action of serotonin at 5-HT3 receptors. These receptors are located in the central and peripheral nervous systems, particularly in the chemoreceptor trigger zone and the gastrointestinal tract. By inhibiting these receptors, ondansetron prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting.
相似化合物的比较
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Dolasetron: Similar to ondansetron, used for the same indications.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Ondansetron-d5
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms makes it a valuable tool for precise tracking and analysis in scientific research, offering insights that are not easily achievable with non-deuterated compounds.
属性
分子式 |
C18H19N3O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
3-[[4,5-dideuterio-2-(trideuteriomethyl)imidazol-1-yl]methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/i1D3,9D,10D |
InChI 键 |
FELGMEQIXOGIFQ-OIYGLIEASA-N |
手性 SMILES |
[2H]C1=C(N(C(=N1)C([2H])([2H])[2H])CC2CCC3=C(C2=O)C4=CC=CC=C4N3C)[2H] |
规范 SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)







![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)

![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
